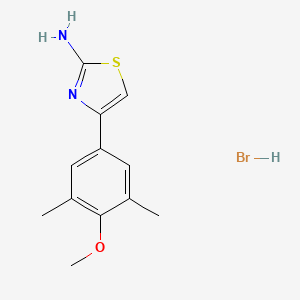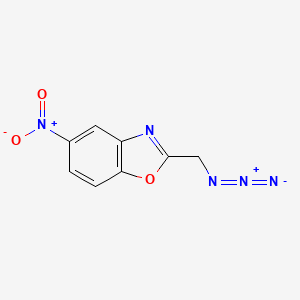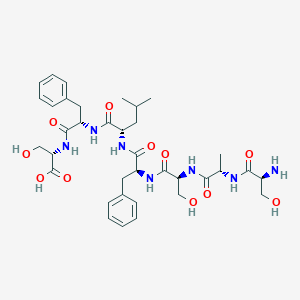![molecular formula C14H16Cl3NO3 B12622215 {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid CAS No. 921598-18-7](/img/structure/B12622215.png)
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylacetic acid core substituted with a trichloroacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the trichloroacetamido intermediate. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include trichloroacetic acid, methylamine, and phenylacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trichloroacetamido group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenylacetic acid derivatives and trichloroacetamido-substituted compounds. Examples include:
Phenylacetic acid: A simpler analog without the trichloroacetamido group.
Trichloroacetamide: A compound with similar functional groups but different overall structure.
Uniqueness
The uniqueness of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
921598-18-7 |
|---|---|
Formule moléculaire |
C14H16Cl3NO3 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-[3-[2-methyl-2-[(2,2,2-trichloroacetyl)amino]propyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H16Cl3NO3/c1-13(2,18-12(21)14(15,16)17)8-10-5-3-4-9(6-10)7-11(19)20/h3-6H,7-8H2,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
CCHRBOFUGYWCLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC(=C1)CC(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)

![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)




![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)

![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
